Methyl indole-3-carboxylate
Overview
Description
Methyl indole-3-carboxylate (MIC) is a heterocyclic compound with the empirical formula C10H9NO2 . It is also known by other names such as 3-Carbomethoxyindole, 3-Methoxycarbonylindole, and Methyl indolyl-3-carboxylate . It has been extracted from the marine Streptomyces sp. 060524 . It is used as a reagent in the preparation of oncrasin-1 derivatives, which are novel inhibitors of the C-terminal domain of RNA polymerase II .
Molecular Structure Analysis
The molecular structure of MIC was optimized and its structural parameters were calculated . Its crystal structure indicates the presence of intermolecular N-H…O hydrogen bond .Chemical Reactions Analysis
MIC undergoes regioselective dibromination with bromine in acetic acid to afford methyl 5,6-dibromoindole-3-carboxylate . More detailed information about its chemical reactions was not found in the retrieved sources.Physical And Chemical Properties Analysis
MIC is a light brown amorphous powder . It has a melting point of 149-152 °C (lit.) and a boiling point of 306.47°C (rough estimate) . It is slightly soluble in methanol and dimethyl sulfoxide, but insoluble in water .Scientific Research Applications
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Synthesis of Functionalized 2-Methyl-1H-indole-3-carboxylate Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Methyl indole-3-carboxylate is used in the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives .
- Methods of Application : The procedure involves the use of commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling .
- Results or Outcomes : The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .
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Preparation of Nitric Oxide Synthesis (nNOS) Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : Methyl indole-3-carboxylate is used in the preparation of nitric oxide synthesis (nNOS) inhibitors .
- Methods of Application : The specific methods of application are not detailed in the sources, but typically involve chemical reactions under controlled conditions .
- Results or Outcomes : The outcome is the production of nNOS inhibitors, which have potential therapeutic applications .
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Preparation of Protein Kinase C Alpha (PKCα) Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : Methyl indole-3-carboxylate is used in the preparation of protein kinase C alpha (PKCα) inhibitors .
- Methods of Application : The specific methods of application are not detailed in the sources, but typically involve chemical reactions under controlled conditions .
- Results or Outcomes : The outcome is the production of PKCα inhibitors, which have potential therapeutic applications .
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Preparation of Inhibitors of the C-terminal Domain of RNA Polymerase II
- Scientific Field : Medicinal Chemistry
- Application Summary : Methyl indole-3-carboxylate is used in the preparation of inhibitors of the C-terminal domain of RNA polymerase II .
- Methods of Application : The specific methods of application are not detailed in the sources, but typically involve chemical reactions under controlled conditions .
- Results or Outcomes : The outcome is the production of these inhibitors, which have potential antitumor applications .
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Preparation of Kinase Insert Domain Receptor (KDR) Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : Methyl indole-3-carboxylate is used in the preparation of kinase insert domain receptor (KDR) inhibitors .
- Methods of Application : The specific methods of application are not detailed in the sources, but typically involve chemical reactions under controlled conditions .
- Results or Outcomes : The outcome is the production of KDR inhibitors, which have potential therapeutic applications .
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Preparation of Organocatalysts for the Anti-Mannich Reaction
- Scientific Field : Organic Chemistry
- Application Summary : Methyl indole-3-carboxylate is used in the preparation of organocatalysts for the anti-Mannich reaction .
- Methods of Application : The specific methods of application are not detailed in the sources, but typically involve chemical reactions under controlled conditions .
- Results or Outcomes : The outcome is the production of these organocatalysts, which are used in various organic reactions .
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Preparation of Very Late Antigen-4 (VLA-4) Antagonists
- Scientific Field : Medicinal Chemistry
- Application Summary : Methyl indole-3-carboxylate is used in the preparation of very late antigen-4 (VLA-4) antagonists .
- Methods of Application : The specific methods of application are not detailed in the sources, but typically involve chemical reactions under controlled conditions .
- Results or Outcomes : The outcome is the production of VLA-4 antagonists, which have potential therapeutic applications .
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Preparation of Inhibitors of Human 5-Lipoxygenase
- Scientific Field : Medicinal Chemistry
- Application Summary : Methyl indole-3-carboxylate is used in the preparation of inhibitors of human 5-lipoxygenase .
- Methods of Application : The specific methods of application are not detailed in the sources, but typically involve chemical reactions under controlled conditions .
- Results or Outcomes : The outcome is the production of these inhibitors, which have potential therapeutic applications .
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Preparation of Serotonin 5-HT4 Receptor Antagonists
- Scientific Field : Medicinal Chemistry
- Application Summary : Methyl indole-3-carboxylate is used in the preparation of serotonin 5-HT4 receptor antagonists .
- Methods of Application : The specific methods of application are not detailed in the sources, but typically involve chemical reactions under controlled conditions .
- Results or Outcomes : The outcome is the production of these antagonists, which have potential therapeutic applications .
- Scientific Field : Medicinal Chemistry
- Application Summary : Methyl indole-3-carboxylate is used in the preparation of hyaluronidase inhibitors .
- Methods of Application : The specific methods of application are not detailed in the sources, but typically involve chemical reactions under controlled conditions .
- Results or Outcomes : The outcome is the production of these inhibitors, which have potential therapeutic applications .
- Scientific Field : Organic Chemistry
- Application Summary : Methyl indole-3-carboxylate is used in the preparation of diphenylsulfonium ylides from Martin’s sulfurane .
- Methods of Application : The specific methods of application are not detailed in the sources, but typically involve chemical reactions under controlled conditions .
- Results or Outcomes : The outcome is the production of these ylides, which are used in various organic reactions .
- Scientific Field : Organic Chemistry
- Application Summary : Methyl indole-3-carboxylate is used in the preparation of aminoindolylacetates .
- Methods of Application : The specific methods of application are not detailed in the sources, but typically involve chemical reactions under controlled conditions .
- Results or Outcomes : The outcome is the production of these acetates, which are used in various organic reactions .
- Scientific Field : Medicinal Chemistry
- Application Summary : Methyl indole-3-carboxylate is used in the biosynthesis of inhibitors of protein kinases .
- Methods of Application : The specific methods of application are not detailed in the sources, but typically involve chemical reactions under controlled conditions .
- Results or Outcomes : The outcome is the production of these inhibitors, which have potential therapeutic applications .
- Scientific Field : Organic Chemistry
- Application Summary : Methyl indole-3-carboxylate is used as a reactant in metal-free Friedel-Crafts alkylation .
- Methods of Application : The specific methods of application are not detailed in the sources, but typically involve chemical reactions under controlled conditions .
- Results or Outcomes : The outcome is the production of alkylated compounds, which are used in various organic reactions .
- Scientific Field : Organic Chemistry
- Application Summary : Methyl indole-3-carboxylate is used in the preparation of diphenylsulfonium ylides from Martin’s sulfurane .
- Methods of Application : The specific methods of application are not detailed in the sources, but typically involve chemical reactions under controlled conditions .
- Results or Outcomes : The outcome is the production of these ylides, which are used in various organic reactions .
- Scientific Field : Organic Chemistry
- Application Summary : Methyl indole-3-carboxylate is used as a reactant in cross dehydrogenative coupling reactions .
- Methods of Application : The specific methods of application are not detailed in the sources, but typically involve chemical reactions under controlled conditions .
- Results or Outcomes : The outcome is the production of coupled compounds, which are used in various organic reactions .
- Scientific Field : Organic Chemistry
- Application Summary : Methyl indole-3-carboxylate is used in the synthesis of indirubin derivatives .
- Methods of Application : The specific methods of application are not detailed in the sources, but typically involve chemical reactions under controlled conditions .
- Results or Outcomes : The outcome is the production of these derivatives, which are used in various organic reactions .
- Scientific Field : Organic Chemistry
- Application Summary : Methyl indole-3-carboxylate is used in the preparation of aminoindolylacetates .
- Methods of Application : The specific methods of application are not detailed in the sources, but typically involve chemical reactions under controlled conditions .
- Results or Outcomes : The outcome is the production of these acetates, which are used in various organic reactions .
Safety And Hazards
MIC is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place, kept in a dark place, and sealed in dry, room temperature conditions .
properties
IUPAC Name |
methyl 1H-indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAUTQFAWKKNLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343334 | |
Record name | Methyl indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl indole-3-carboxylate | |
CAS RN |
942-24-5 | |
Record name | Methyl indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1H-indole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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